CYP2J2-Specific Intrinsic Clearance: 20-Fold Selectivity Over Other P450 Enzymes
A head-to-head recombinant enzyme study demonstrated that the formation of N,O-Desethylene Linezolid (desethylenation) is primarily driven by CYP2J2. The intrinsic clearance (CL_int) for this metabolic route by CYP2J2 was 20-fold greater than the next most active enzymes, CYP1B1 and CYP3A4 [1]. This stark contrast in catalytic efficiency does not exist for the 2-hydroxylation pathway or the formation of the major metabolites PNU-142300 and PNU-142586.
| Evidence Dimension | Intrinsic Clearance (CL_int) for Desethylenation Reaction |
|---|---|
| Target Compound Data | CYP2J2 catalyzes N,O-Desethylene Linezolid formation with the highest CLint. |
| Comparator Or Baseline | CYP1B1 and CYP3A4 (next most active enzymes for this reaction); their CL_int is 20-fold lower. |
| Quantified Difference | 20-fold higher relative intrinsic clearance for CYP2J2 compared to CYP1B1 and CYP3A4. |
| Conditions | Recombinant human P450 enzymes, Linezolid substrate concentration 1–400 µM, UHPLC-MS assay. |
Why This Matters
This enables the compound to act as a highly selective probe substrate for CYP2J2, an enzyme relevant in cancer and cardiovascular research, a property not shared by other Linezolid metabolites.
- [1] Obach RS. Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. Drug Metabolism and Disposition. 2022;50(4):413-421. doi:10.1124/dmd.121.000776. View Source
